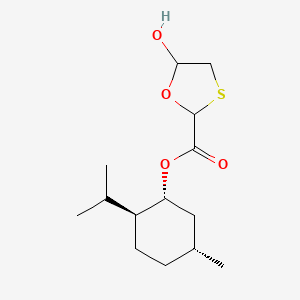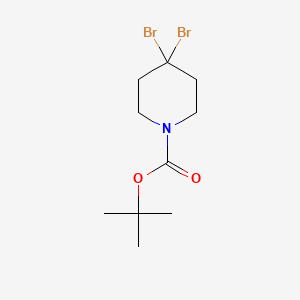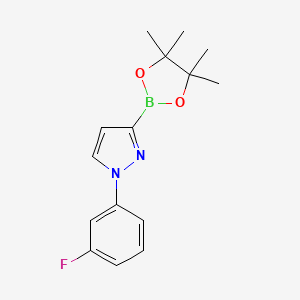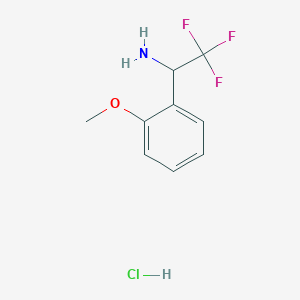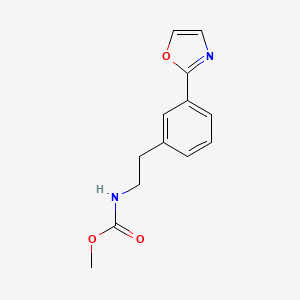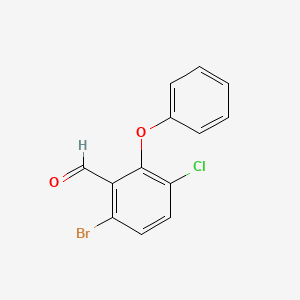
6-Bromo-3-chloro-2-phenoxybenzaldehyde
Übersicht
Beschreibung
“6-Bromo-3-chloro-2-phenoxybenzaldehyde” is a chemical compound with the molecular formula C13H8BrClO2 . It has an average mass of 311.558 Da and a monoisotopic mass of 309.939606 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “6-Bromo-3-chloro-2-phenoxybenzaldehyde” consists of a benzene ring substituted with bromo, chloro, and phenoxy functional groups . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.Physical And Chemical Properties Analysis
“6-Bromo-3-chloro-2-phenoxybenzaldehyde” has a molecular weight of 311.56 g/mol. It has a density of 1.6±0.1 g/cm3 and a boiling point of 345.0±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
-
Phenoxy Acetamide and its Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) are being studied for their potential as therapeutic candidates . These compounds are synthesized and their biological effects are studied using various chemical techniques and computational chemistry applications .
- Methods of Application: The study involves the synthesis of new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . It includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
- Results or Outcomes: The research aims to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
-
6-bromo-3-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one
- Scientific Field: Analytical Chemistry
- Application Summary: This compound is used for the extractive spectrophotometric detection of tin (II) traces .
- Methods of Application: The method involves the formation of a yellow-colored complex after the binding of the compound and tin (II) in 1:2 stoichiometry in a slightly acidic medium (HCl) . The complex shows absorbance at 434 nm .
- Results or Outcomes: The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1, molar absorptivity, specific absorptivity, and Sandell’s complex sensitivity . The method is free from interferences when tested with other metal ions and common cations, anions, and complexing agents .
-
Phenoxy Oxazolines
- Scientific Field: Medicinal Chemistry
- Application Summary: Phenoxy oxazolines are synthesized from substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate . These compounds are studied for their potential therapeutic applications .
- Methods of Application: The synthesis involves the reaction of substituted phenoxy acetic acids and ethanolamine subjected to microwave irradiation .
- Results or Outcomes: The research aims to design new derivatives of phenoxy oxazolines that prove to be successful agents in terms of safety and efficacy to enhance life quality .
-
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application: The synthesis involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
-
Compounds with Multiple Chirality Centers
- Scientific Field: Organic Chemistry
- Application Summary: Compounds with more than one chirality center, such as 2-bromo-3-chlorobutane, are common in organic chemistry . These compounds are important in the study of stereochemistry, which is the branch of chemistry that studies the spatial arrangement of atoms in molecules .
- Methods of Application: The study involves the analysis of the spatial arrangement of atoms and the impact of this arrangement on the chemical behavior of the compounds .
- Results or Outcomes: The outcomes of these studies contribute to the understanding of the stereochemical behavior of organic compounds, which is crucial in the design and synthesis of new drugs and materials .
-
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application: The synthesis involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
The safety data sheet for “6-Bromo-3-chloro-2-phenoxybenzaldehyde” suggests that it may be harmful if inhaled and may cause skin and eye irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
6-bromo-3-chloro-2-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-11-6-7-12(15)13(10(11)8-16)17-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEESJJNEBTZHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270930 | |
| Record name | Benzaldehyde, 6-bromo-3-chloro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloro-2-phenoxybenzaldehyde | |
CAS RN |
1799420-86-2 | |
| Record name | Benzaldehyde, 6-bromo-3-chloro-2-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 6-bromo-3-chloro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



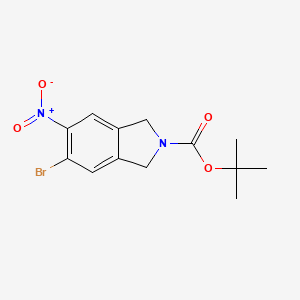
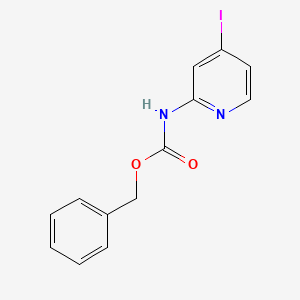
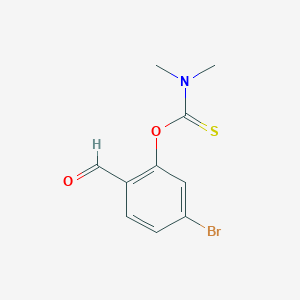
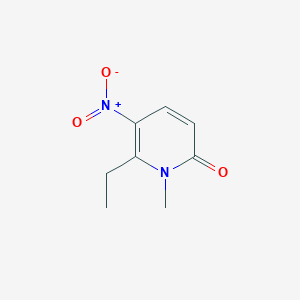
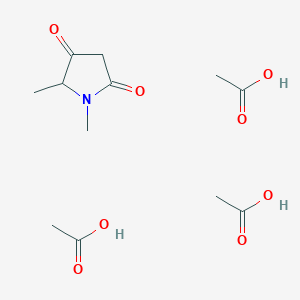
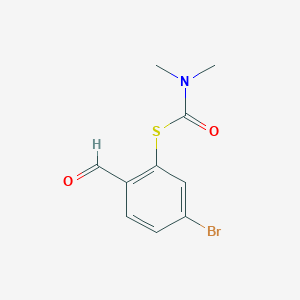
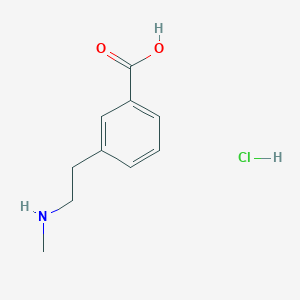
![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)
